molecular formula C13H13NO5 B1389050 4-(5-Methyl-furan-2-yl)-phenylamine oxalate CAS No. 1185303-12-1

4-(5-Methyl-furan-2-yl)-phenylamine oxalate

Cat. No. B1389050
M. Wt: 263.25 g/mol
InChI Key: QLMOYUZXZTZLGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(5-Methyl-furan-2-yl)-phenylamine oxalate, also known as 4-MFPO, is an organic compound that is used in a variety of research applications. It is a colorless, crystalline solid that is soluble in water and can be used in a range of laboratory experiments. 4-MFPO has been studied for its potential to act as a catalyst for the synthesis of various compounds, as well as for its biochemical and physiological effects.

Mechanism Of Action

The mechanism of action of 4-(5-Methyl-furan-2-yl)-phenylamine oxalate is not yet fully understood. However, it is thought to act as an inhibitor of enzymes, such as cytochrome P450, by binding to the active site of the enzyme and blocking its activity. In addition, 4-(5-Methyl-furan-2-yl)-phenylamine oxalate has been shown to modulate protein-protein interactions, which may explain its potential therapeutic applications.

Biochemical And Physiological Effects

The biochemical and physiological effects of 4-(5-Methyl-furan-2-yl)-phenylamine oxalate are not yet fully understood. However, studies have shown that 4-(5-Methyl-furan-2-yl)-phenylamine oxalate can inhibit the activity of enzymes, such as cytochrome P450, and can modulate protein-protein interactions. In addition, 4-(5-Methyl-furan-2-yl)-phenylamine oxalate has been shown to have anti-inflammatory properties, which may explain its potential therapeutic applications.

Advantages And Limitations For Lab Experiments

The advantages of using 4-(5-Methyl-furan-2-yl)-phenylamine oxalate in laboratory experiments include its low toxicity and high solubility in water. In addition, 4-(5-Methyl-furan-2-yl)-phenylamine oxalate can be synthesized through several different methods, making it a versatile compound for laboratory experiments. However, 4-(5-Methyl-furan-2-yl)-phenylamine oxalate is not suitable for use in clinical trials due to its potential toxicity.

Future Directions

There are several potential future directions for 4-(5-Methyl-furan-2-yl)-phenylamine oxalate research, including further studies on its mechanism of action and its potential therapeutic applications. In addition, further studies on the biochemical and physiological effects of 4-(5-Methyl-furan-2-yl)-phenylamine oxalate could provide further insight into its potential therapeutic applications. Finally, further research could be conducted on the synthesis methods of 4-(5-Methyl-furan-2-yl)-phenylamine oxalate to develop more efficient and cost-effective methods.

Scientific Research Applications

4-(5-Methyl-furan-2-yl)-phenylamine oxalate is an important compound for scientific research, as it can be used as a catalyst for the synthesis of various compounds, such as amino acids, peptides, and other organic molecules. In addition, 4-(5-Methyl-furan-2-yl)-phenylamine oxalate has been studied for its potential to act as an inhibitor of enzymes, such as cytochrome P450, as well as its potential to act as a modulator of protein-protein interactions.

properties

IUPAC Name

4-(5-methylfuran-2-yl)aniline;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO.C2H2O4/c1-8-2-7-11(13-8)9-3-5-10(12)6-4-9;3-1(4)2(5)6/h2-7H,12H2,1H3;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLMOYUZXZTZLGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C2=CC=C(C=C2)N.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(5-Methyl-furan-2-yl)-phenylamine oxalate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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